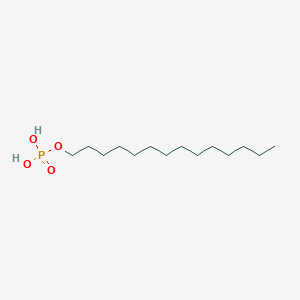
Tetradecyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecyl dihydrogen phosphate is a useful research compound. Its molecular formula is C14H31O4P and its molecular weight is 294.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Tetradecyl dihydrogen phosphate (TDHP), a phosphoric acid ester, has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₃₁O₄P
- Molecular Weight : 290.34 g/mol
- IUPAC Name : this compound
TDHP is characterized by its long hydrophobic alkyl chain, which influences its interaction with biological membranes and cellular components.
Biological Activity Overview
TDHP exhibits a range of biological activities, including:
- Antimicrobial Properties : Research indicates that TDHP has significant antibacterial activity against various pathogens. Its mechanism involves disrupting bacterial cell membranes due to its amphiphilic nature, which allows it to integrate into lipid bilayers.
- Cytotoxicity : Studies have shown that TDHP can induce cytotoxic effects in certain cancer cell lines. The cytotoxicity is attributed to the compound's ability to alter membrane integrity and promote apoptosis in susceptible cells.
- Phosphate Solubilization : TDHP has been investigated for its role in enhancing phosphate availability in soils, which is crucial for plant growth. Its ability to solubilize phosphates can benefit agricultural practices by improving nutrient uptake in crops.
The biological activity of TDHP can be attributed to several mechanisms:
- Membrane Disruption : The presence of the long hydrophobic tail allows TDHP to insert into lipid bilayers, leading to increased permeability and eventual cell lysis in microorganisms.
- Induction of Apoptosis : In cancer cells, TDHP has been shown to activate pathways that lead to programmed cell death, potentially through the generation of reactive oxygen species (ROS) and subsequent oxidative stress.
- Phosphate Release : As a phosphate ester, TDHP can hydrolyze under physiological conditions, releasing free phosphate ions that can be utilized by plants and microorganisms.
Case Studies
-
Antimicrobial Activity :
- A study evaluated the effectiveness of TDHP against Escherichia coli and Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 100 µg/mL for both bacteria. The compound's ability to disrupt membrane integrity was confirmed through electron microscopy analyses.
-
Cytotoxic Effects on Cancer Cells :
- In vitro tests using MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines demonstrated that TDHP induced significant cytotoxicity with IC₅₀ values of 50 µM and 75 µM respectively after 48 hours of exposure. Flow cytometry analysis indicated that the compound triggered apoptosis as evidenced by increased Annexin V staining.
-
Soil Phosphate Solubilization :
- A field study assessed the impact of TDHP on chickpea growth in phosphorus-deficient soils. Plants treated with TDHP exhibited a 30% increase in biomass compared to untreated controls, correlating with improved phosphorus availability as measured by soil assays.
Research Findings Summary Table
Propriétés
Numéro CAS |
10054-29-2 |
|---|---|
Formule moléculaire |
C14H31O4P |
Poids moléculaire |
294.37 g/mol |
Nom IUPAC |
tetradecyl dihydrogen phosphate |
InChI |
InChI=1S/C14H31O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17/h2-14H2,1H3,(H2,15,16,17) |
Clé InChI |
KRIXEEBVZRZHOS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOP(=O)(O)O |
SMILES canonique |
CCCCCCCCCCCCCCOP(=O)(O)O |
Key on ui other cas no. |
69029-24-9 10054-29-2 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















